Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethyl ester group, a bromine atom, and a methyl-substituted benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate typically involves the bromination of ethyl 2-(2-methylbenzo[D]thiazol-5-YL)acetate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form ethyl 2-(2-methylbenzo[D]thiazol-5-YL)acetate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the thiazole ring to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazole derivatives.
Reduction: Formation of ethyl 2-(2-methylbenzo[D]thiazol-5-YL)acetate.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of enzymes like monoamine oxidase (MAO) and as quorum sensing inhibitors.
Industry: Utilized in the development of new materials, dyes, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate depends on its specific application. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects on the nervous system. In antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
Comparison with Similar Compounds
Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate can be compared with other benzothiazole derivatives such as:
Ethyl 2-chloro-2-(2-methylbenzo[D]thiazol-5-YL)acetate: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological activity.
Ethyl 2-bromo-2-(benzo[D]thiazol-5-YL)acetate: Lacks the methyl group, which may affect its steric and electronic properties.
Ethyl 2-bromo-2-(2-ethylbenzo[D]thiazol-5-YL)acetate: Contains an ethyl group instead of a methyl group, which may influence its solubility and interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Biological Activity
Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the bromination of 2-methylbenzo[D]thiazole followed by an esterification reaction with ethyl acetate. The general synthetic route can be summarized as follows:
- Bromination : The thiazole ring is brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent.
- Esterification : The bromo compound is then reacted with ethyl acetate in the presence of a base such as sodium hydride or potassium carbonate.
Antimicrobial Activity
Thiazole derivatives, including this compound, have shown significant antimicrobial properties. A study evaluated various thiazole compounds against a range of pathogens, demonstrating that certain substitutions on the thiazole ring enhance their activity against bacteria and fungi. For instance, compounds with electron-withdrawing groups displayed improved antimicrobial efficacy compared to their counterparts .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | TBD | Staphylococcus aureus |
Other Thiazole Derivative A | 50 | Escherichia coli |
Other Thiazole Derivative B | 25 | Candida albicans |
Anticancer Activity
Research has indicated that thiazole derivatives possess anticancer properties. For example, studies have shown that certain thiazoles can inhibit cell proliferation in various cancer cell lines, including leukemia and lung cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Evaluation
In a recent study, this compound was tested against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.
Enzyme Inhibition
Thiazole derivatives are also known for their ability to inhibit key enzymes involved in various diseases. For instance, compounds containing thiazole rings have been shown to inhibit acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's .
Table 2: Enzyme Inhibition Data
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
This compound | TBD | Acetylcholinesterase |
Other Thiazole Derivative C | 10 | AChE |
Other Thiazole Derivative D | 15 | AChE |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications on the thiazole ring and substituents can significantly influence their pharmacological properties. For example, the presence of halogens or alkyl groups on the aromatic ring has been correlated with enhanced activity against specific pathogens .
Key Findings from SAR Studies
- Electron-Withdrawing Groups : Enhance antimicrobial activity.
- Alkyl Substituents : Improve anticancer properties.
- Halogen Substitutions : Often lead to increased enzyme inhibition.
Properties
Molecular Formula |
C12H12BrNO2S |
---|---|
Molecular Weight |
314.20 g/mol |
IUPAC Name |
ethyl 2-bromo-2-(2-methyl-1,3-benzothiazol-5-yl)acetate |
InChI |
InChI=1S/C12H12BrNO2S/c1-3-16-12(15)11(13)8-4-5-10-9(6-8)14-7(2)17-10/h4-6,11H,3H2,1-2H3 |
InChI Key |
VCBWPAOURCXVDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC2=C(C=C1)SC(=N2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.